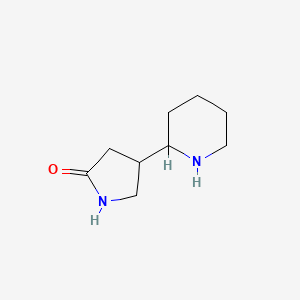
4-(Piperidin-2-yl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Piperidin-2-yl)pyrrolidin-2-one” is a chemical compound that belongs to the class of piperidones . Piperidones are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
The synthesis of piperidone derivatives, including “4-(Piperidin-2-yl)pyrrolidin-2-one”, has been a subject of considerable research. They are generally prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day . An efficient one-step synthesis of piperidin-2-yl and pyrrolidin-2-yl flavonoid alkaloids was achieved in good to excellent yields by a highly regioselective phenolic Mannich reaction of chrysin with cyclic imines or iminium salts .Molecular Structure Analysis
The molecular structure of “4-(Piperidin-2-yl)pyrrolidin-2-one” is characterized by a piperidine ring attached to a pyrrolidin-2-one group . The structure-activity relationships of the piperidones have been established . A crystal structure showed the 2-pyrrolidinone does not interact directly with residues in the oxyanion hole .Chemical Reactions Analysis
Piperidones, including “4-(Piperidin-2-yl)pyrrolidin-2-one”, have been found to possess a wide range of bioactivities, including antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . They serve as vital organic building blocks and have many biological activities .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Piperidin-2-yl)pyrrolidin-2-one” include a molecular weight of 168.24 . It is a solid substance under normal conditions .Wissenschaftliche Forschungsanwendungen
Pharmacology: Neuroprotective Agents
4-(Piperidin-2-yl)pyrrolidin-2-one derivatives have been explored for their potential neuroprotective effects. These compounds can interact with neural receptors and enzymes, potentially offering therapeutic benefits for neurodegenerative diseases . For instance, modifications to the piperidine moiety could lead to the development of new cognition enhancers similar to piracetam and oxiracetam .
Organic Synthesis: Synthon for Complex Molecules
In organic synthesis, this compound serves as a versatile synthon for constructing complex molecules. Its structure is pivotal in multicomponent reactions, enabling the synthesis of diverse piperidine derivatives, which are valuable intermediates in the creation of pharmaceuticals .
Medicinal Chemistry: Drug Design
The piperidin-2-yl group is a common feature in medicinal chemistry, where it’s incorporated into molecules designed for drug discovery. Its presence in a compound can significantly affect the pharmacokinetic and pharmacodynamic profiles, making it a key structural element in the design of new drugs .
Biochemistry: Protein Interaction Studies
In biochemistry, 4-(Piperidin-2-yl)pyrrolidin-2-one is used to study protein interactions. Its ability to bind with various proteins can help in understanding the mechanism of action of potential drug candidates and in identifying new therapeutic targets .
Chemical Engineering: Catalyst Design
This compound is also relevant in chemical engineering, particularly in the design of catalysts for chemical reactions. Its structural properties can be fine-tuned to develop catalysts that are more efficient, selective, and environmentally friendly .
Materials Science: Functional Materials Development
Lastly, in materials science, the compound’s derivatives can be used to develop functional materials with specific properties. These materials might find applications in electronics, coatings, or as part of composite materials with enhanced characteristics .
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other piperidine derivatives . The interaction between the compound and its targets could lead to changes in cellular processes, but the specifics of these interactions and changes are currently unknown.
Biochemical Pathways
Piperidine derivatives have been shown to influence various biochemical pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of 4-(Piperidin-2-yl)pyrrolidin-2-one.
Safety and Hazards
While specific safety and hazard information for “4-(Piperidin-2-yl)pyrrolidin-2-one” is not available in the retrieved papers, general safety measures for handling similar compounds include not breathing dust/fume/gas/mist/vapours/spray, not eating, drinking, or smoking when using the product, wearing protective gloves/clothing/eye protection/face protection, and storing in a dry place in a closed container .
Zukünftige Richtungen
The future directions for “4-(Piperidin-2-yl)pyrrolidin-2-one” and similar compounds involve further optimization of their chemical series. Achieving sufficient on-target selectivity is particularly challenging and should be the primary focus during the next steps of optimization of this chemical series . These compounds represent a promising starting point for the identification of novel antimalarial prophylactic agents that selectively target Plasmodium PRS .
Eigenschaften
IUPAC Name |
4-piperidin-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c12-9-5-7(6-11-9)8-3-1-2-4-10-8/h7-8,10H,1-6H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJALDROXAGLBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2CC(=O)NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593894.png)
![N-(2,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2593901.png)
![4-chloro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2593902.png)
![4-Methoxy-3-[3-(oxan-2-yloxy)propoxy]benzaldehyde](/img/structure/B2593903.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-mercaptophenyl)acetamide](/img/structure/B2593906.png)